molecular formula C15H26ClN B1630004 Benzylhexyldimethylammonium chloride CAS No. 22559-57-5

Benzylhexyldimethylammonium chloride

Cat. No.: B1630004
CAS No.: 22559-57-5
M. Wt: 255.82 g/mol
InChI Key: BNDXNEVHWSOJGV-UHFFFAOYSA-M
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Description

Benzylhexyldimethylammonium chloride is a quaternary ammonium compound with the chemical formula C15H26ClN. It is known for its surfactant properties and is commonly used in various industrial and research applications. The compound is characterized by its ability to disrupt microbial cell membranes, making it an effective antimicrobial agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylhexyldimethylammonium chloride can be synthesized through the quaternization reaction of benzyl chloride with hexylamine, followed by methylation with dimethyl sulfate. The reaction typically occurs in an organic solvent such as toluene or chloroform, under reflux conditions to ensure complete reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale quaternization processes. The raw materials, benzyl chloride and hexylamine, are reacted in a continuous flow reactor, followed by purification steps such as distillation and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: Benzylhexyldimethylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halides. The reaction conditions typically include aqueous or alcoholic solvents and mild temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the benzyl group.

    Reduction Reactions: Reducing agents such as sodium borohydride can be employed to reduce the compound under controlled conditions.

Major Products Formed:

    Substitution Reactions: The major products include substituted benzyl derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction Reactions: Reduction typically results in the formation of benzyl alcohol derivatives.

Scientific Research Applications

Benzylhexyldimethylammonium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed as an antimicrobial agent in various biological assays and experiments.

    Medicine: It is investigated for its potential use in disinfectants and antiseptics due to its ability to disrupt microbial cell membranes.

    Industry: this compound is used in the formulation of cleaning agents, detergents, and sanitizers.

Mechanism of Action

The primary mechanism of action of benzylhexyldimethylammonium chloride involves the disruption of microbial cell membranes. The quaternary ammonium group interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a wide range of bacteria, fungi, and viruses.

Comparison with Similar Compounds

    Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Benzyltrimethylammonium chloride: A related compound with a shorter alkyl chain.

    Benzyltriethylammonium chloride: Similar structure but with ethyl groups instead of methyl groups.

Uniqueness: Benzylhexyldimethylammonium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, enhancing its effectiveness as a surfactant and antimicrobial agent.

Biological Activity

Benzylhexyldimethylammonium chloride (BHDC) is a quaternary ammonium compound that exhibits significant biological activity, particularly as an antimicrobial agent. This article reviews its biological effects, including its antimicrobial properties, cytotoxicity, and potential applications in decontamination, supported by relevant studies and data.

Antimicrobial Properties

1. Efficacy Against Bacterial Strains

BHDC has been evaluated for its biocidal activity against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus, especially in biofilm form, which is known for its increased resistance to antimicrobial agents. The compound demonstrated a capacity to disrupt biofilms, making it a potential candidate for treating persistent infections caused by biofilm-forming bacteria .

2. Comparison of Antimicrobial Activity

The following table summarizes the antimicrobial efficacy of BHDC compared to other quaternary ammonium compounds:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus (biofilm)32 µg/mL
Benzalkonium chlorideEscherichia coli16 µg/mL
Benzyltriethylammonium chloridePseudomonas aeruginosa64 µg/mL

This data indicates that BHDC has competitive MIC values, particularly against biofilm-forming bacteria, which are often more challenging to eliminate .

Cytotoxicity Studies

Assessing the safety of BHDC is crucial for its application in clinical settings. Cytotoxicity tests conducted on mammalian cell lines revealed that while BHDC exhibits antimicrobial properties, it also presents some level of cytotoxicity. The study reported an IC50 value (the concentration at which 50% of cells are inhibited) of approximately 50 µg/mL, indicating a need for careful dosage management when considering therapeutic applications .

Case Studies and Applications

1. Decontamination Potential

BHDC's dual action against chemical and biological agents makes it a promising candidate for decontamination protocols. Research indicates that it can effectively degrade organophosphate pesticides and has shown efficacy against potential biological warfare agents like Francisella tularensis. Such properties suggest its utility in both military and civilian sectors for decontamination purposes .

2. Practical Applications in Healthcare

In healthcare settings, BHDC can be employed as a disinfectant due to its broad-spectrum antimicrobial activity. Its ability to target various pathogens, including bacteria and fungi, positions it as a valuable agent in infection control protocols .

Research Findings and Conclusion

The biological activity of this compound illustrates its potential as an effective antimicrobial agent with applications in decontamination and healthcare. While promising results have been observed regarding its efficacy against resistant bacterial strains, further research is necessary to optimize its use while minimizing cytotoxic effects.

Properties

IUPAC Name

benzyl-hexyl-dimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N.ClH/c1-4-5-6-10-13-16(2,3)14-15-11-8-7-9-12-15;/h7-9,11-12H,4-6,10,13-14H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNDXNEVHWSOJGV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177092
Record name Benzylhexyldimethylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22559-57-5
Record name Benzylhexyldimethylammonium chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022559575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzylhexyldimethylammonium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyldimethylhexylammonium chloride
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Record name BENZYLHEXYLDIMETHYLAMMONIUM CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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